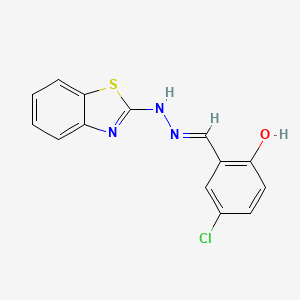![molecular formula C25H24N4O4S B6120527 3-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol](/img/structure/B6120527.png)
3-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol: is a complex organic compound with a unique structure that includes a phthalazine core, a phenyl ring, and a morpholine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Phthalazine Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Introduction of the Phenyl Ring: This step often involves coupling reactions such as Suzuki or Heck coupling to attach the phenyl ring to the phthalazine core.
Attachment of the Morpholine Sulfonyl Group: This can be done through sulfonylation reactions using morpholine and sulfonyl chlorides.
Final Amination: The phenol group is introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated aromatic compounds.
Coupling Reactions: Biaryl compounds and other coupled products.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be used in the synthesis of polymers and advanced materials.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes.
Biological Probes: It can be used as a probe in biological assays.
Medicine:
Drug Development: The compound has potential as a lead compound in drug discovery.
Therapeutics: It may have therapeutic applications in treating diseases.
Industry:
Coatings: The compound can be used in the formulation of coatings and paints.
Electronics: It can be used in the production of electronic materials.
Mechanism of Action
The mechanism of action of 3-({4-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, including enzyme inhibition and modulation of cellular processes.
Comparison with Similar Compounds
- 4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl derivatives
- Phthalazin-1-yl derivatives
- Phenol derivatives
Comparison:
- Unique Structure: The combination of the phthalazine core, phenyl ring, and morpholine sulfonyl group makes this compound unique compared to other similar compounds.
- Enhanced Activity: The presence of the morpholine sulfonyl group can enhance the compound’s activity in biological systems.
- Versatility: The compound’s structure allows for various modifications, making it versatile for different applications.
Properties
IUPAC Name |
3-[[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-yl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-17-9-10-18(15-23(17)34(31,32)29-11-13-33-14-12-29)24-21-7-2-3-8-22(21)25(28-27-24)26-19-5-4-6-20(30)16-19/h2-10,15-16,30H,11-14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXALMGIRXSESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclobutyl-4-(5-ethyl-2-furyl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6120446.png)
![3-[1-(2-naphthoyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6120450.png)
![ETHYL 2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B6120453.png)
![N-(2,4-dimethoxybenzyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6120454.png)
![ETHYL (5Z)-5-{[3-ETHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B6120455.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(cyclopentylacetyl)-3-piperidinyl]propanamide](/img/structure/B6120462.png)
![N-(5-{1-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-6-oxo-1,6-dihydropyridazin-3-yl}-2-methylphenyl)acetamide](/img/structure/B6120470.png)

![3-[(anilinocarbonyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B6120483.png)
![1-[3-[[2-(Cyclohexen-1-yl)ethylamino]methyl]phenoxy]-3-(4-ethylpiperazin-1-yl)propan-2-ol](/img/structure/B6120492.png)
![1-(5-methoxy-2-furoyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6120499.png)

![2-(4-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6120511.png)
![4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B6120531.png)
